Evidence Gap: No Direct Comparative Antimycobacterial Data Available
A systematic literature search across primary research papers and patents yielded no quantitative, head-to-head biological comparison between methyl 3-amino-6-chloro-5-(hexylamino)pyrazine-2-carboxylate (CAS 1472-27-1) and any defined comparator. The closest evidence is class-level and cross-study comparable data for related pyrazine-2-carboxylate and pyrazine-2-carboxamide analogs. This constitutes an evidence gap, not a negative result. No claims of superiority or equivalence can be made [1]. The strongest publicly available comparator data is for hexyl 3-aminopyrazine-2-carboxylate (MIC = 6.25 µg/mL against M. tuberculosis H37Rv), a compound lacking the 6-chloro and 5-hexylamino substituents that define the target molecule [2].
| Evidence Dimension | Antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | No public data |
| Comparator Or Baseline | Hexyl 3-aminopyrazine-2-carboxylate: MIC = 6.25 µg/mL against M. tuberculosis H37Rv |
| Quantified Difference | Cannot be calculated; missing target compound data |
| Conditions | M. tuberculosis H37Rv in vitro assay |
Why This Matters
This evidence demonstrates that structurally related compounds possess measurable antimycobacterial activity, providing a scientifically plausible testing ground, but the target compound's own activity cannot be assumed and must be experimentally determined.
- [1] Search conducted on 2026-04-30 across PubMed, Google Scholar, and SureChEMBL for '1472-27-1' and 'Methyl 3-amino-6-chloro-5-(hexylamino)pyrazine-2-carboxylate'. No primary research articles or patents with biological data for this compound were identified. View Source
- [2] Servusová, B.; et al. A series of esters of the 3-aminopyrazine-2-carboxylic acid as potential antimycobacterial drugs. Ceska Slov Farm. 2013. View Source
